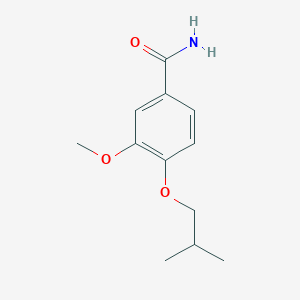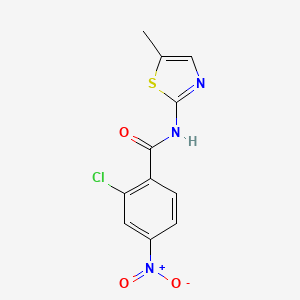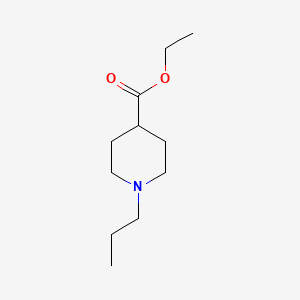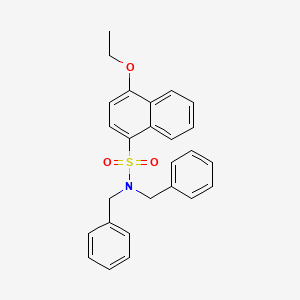
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as BMS-599626, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a sulfonamide derivative that has shown promise in the field of medicinal chemistry due to its unique chemical structure and potential biological activities.
Mechanism of Action
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide works by inhibiting the activity of certain enzymes involved in various biochemical pathways. Specifically, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting the activity of CAIX, 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide may be able to slow or stop the progression of certain types of cancer.
Biochemical and Physiological Effects
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines. In vivo studies have shown that 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can reduce the growth and metastasis of tumors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is its potential as a tool compound for the study of various biochemical pathways and disease processes. This compound has been shown to be a potent inhibitor of CAIX, which is involved in various physiological processes. However, one limitation of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is its potential for off-target effects, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. One area of focus could be the development of new drugs based on the chemical structure of this compound. Another area of focus could be the study of the potential role of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide in the treatment of various diseases, such as cancer and other conditions. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential for off-target effects.
Synthesis Methods
The synthesis of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with pyridin-4-ylmethanamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through various techniques such as column chromatography to obtain the final compound.
Scientific Research Applications
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One area of focus has been in the development of new drugs for the treatment of various diseases. This compound has shown potential as an inhibitor of certain enzymes involved in the progression of cancer and other diseases.
properties
IUPAC Name |
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-10-8-12(14)2-3-13(10)19(17,18)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCWEMZPECYFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)




![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)